Technical Whitepaper: Chemical Properties and Synthetic Utility of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Technical Whitepaper: Chemical Properties and Synthetic Utility of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated benzylhydrazines has become a cornerstone for synthesizing complex, nitrogen-rich heterocycles. (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride (CAS: 1185299-08-4) stands out as a highly versatile, bifunctional building block[1],[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we will dissect the stereoelectronic causality behind its reactivity, provide field-proven and self-validating synthetic protocols, and map its trajectory into advanced pharmacophores such as pyrazoles and pyridazines[3],[4].
Physicochemical Profile & Structural Dynamics
To effectively utilize this compound, one must first understand the interplay between its structural features and physical properties. The ortho-halogenation pattern (chlorine and fluorine) is not merely a steric placeholder; it fundamentally alters the electron density of the benzyl system and restricts rotational freedom, a critical factor in reducing entropic penalties during drug-target binding[5].
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride | [1],[2] |
| CAS Number | 1185299-08-4 | [1],[2] |
| Molecular Formula | C₇H₁₀Cl₃FN₂ (Salt) / C₇H₈ClFN₂ (Base) | [2],[6] |
| Molecular Weight | 247.52 g/mol (Salt) / 174.60 g/mol (Base) | [2], |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility Profile | Soluble in H₂O, DMSO, MeOH; Insoluble in non-polars | [7] |
The Causality of the Dihydrochloride Salt
Free hydrazines are highly reactive alpha-effect nucleophiles that are prone to rapid auto-oxidation and dimerization upon exposure to air. By formulating this compound as a dihydrochloride salt , both the primary and secondary nitrogen atoms are fully protonated.
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Stability: This electronic deactivation completely halts oxidative degradation, ensuring long-term shelf stability[7].
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Handling: It converts a potentially volatile, toxic free base into a manageable, highly water-soluble crystalline solid.
Synthetic Methodology: Controlled Mono-Alkylation
A common pitfall in hydrazine chemistry is over-alkylation. Direct reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate typically yields an inseparable mixture of mono-, di-, and tri-alkylated species due to the enhanced nucleophilicity of the initial product.
To circumvent this, we employ a Boc-protection strategy . By using tert-butyl carbazate (Boc-hydrazine), we sterically and electronically shield one nitrogen, directing the electrophilic attack and ensuring strict mono-alkylation[8],[9].
Caption: Workflow for the controlled mono-alkylation synthesis of the target hydrazine dihydrochloride.
Step-by-Step Protocol: Synthesis & Self-Validation
Step 1: N-Alkylation
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Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve tert-butyl carbazate (1.2 eq) in anhydrous DMF.
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Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the Sₙ2 substitution, preventing the premature cleavage of the acid-sensitive Boc group.
-
Electrophile Introduction: Cool the mixture to 0 °C and add 2-chloro-6-fluorobenzyl chloride (1.0 eq) dropwise[10],[5].
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Reaction & Workup: Stir at room temperature for 12 hours. Quench with water and extract with Ethyl Acetate.
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Self-Validating Check: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly UV-active benzyl chloride spot confirms quantitative conversion.
Step 2: Deprotection and Salt Precipitation
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Cleavage: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM).
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Acidification: Slowly add an excess of 4M HCl in dioxane at 0 °C.
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Self-Validating Check 1 (Visual): The immediate evolution of gas (isobutylene and CO₂) serves as a real-time visual confirmation that the Boc cleavage is actively occurring.
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Self-Validating Check 2 (Thermodynamic): As the dihydrochloride salt forms, it becomes highly insoluble in the DCM/dioxane matrix. The spontaneous precipitation of a white crystalline solid drives the reaction to completion via Le Chatelier's principle and provides an immediate confirmation of salt formation.
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Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
Applications in Heterocyclic Scaffolding
The primary value of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride lies in its role as a bis-nucleophile. In drug discovery, it is frequently reacted with 1,3-dicarbonyl compounds to synthesize N-substituted pyrazoles, or with 1,4-dicarbonyls to yield pyridazines[3],[4].
Mechanistic Insight: Regioselectivity in Cyclization
When the free base is liberated in situ using a mild base (e.g., Triethylamine), the two nitrogen atoms exhibit distinct reactivities. The primary amine (NH₂) is less sterically hindered and more nucleophilic, initiating the first nucleophilic attack on the most electrophilic carbonyl carbon. The secondary amine (NH-benzyl), despite the steric bulk of the 2-chloro-6-fluorobenzyl group, subsequently undergoes intramolecular condensation to close the ring[7].
Caption: Mechanistic pathway for synthesizing N-substituted pyrazoles via condensation and cyclization.
Protocol: Pyrazole Ring Construction
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Suspend (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride (1.0 eq) in absolute ethanol.
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Add Triethylamine (2.2 eq) to liberate the free hydrazine base in situ.
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Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq).
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Reflux for 2-4 hours. The initial condensation forms a hydrazone intermediate, which rapidly dehydrates to form the thermodynamically stable aromatic pyrazole ring.
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Concentrate under reduced pressure and purify via silica gel chromatography.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured building block, the following analytical signatures must be verified:
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¹H NMR (DMSO-d₆): Look for the distinct benzylic CH₂ protons. Due to the adjacent chiral-like steric environment created by the asymmetric ortho-substituents (Cl vs. F), these protons may appear as a highly coupled multiplet or a broadened singlet depending on the temperature, rather than a simple sharp singlet. The broad exchangeable signals for the NH₃⁺ and NH₂⁺ protons will integrate to 5 protons far downfield (often >9.0 ppm).
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Mass Spectrometry (ESI+): The dihydrochloride salt will not fly intact. You must look for the free base mass: [M+H]+ at m/z 175.0 (for the ³⁵Cl isotope) and m/z 177.0 (for the ³⁷Cl isotope), displaying the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.
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